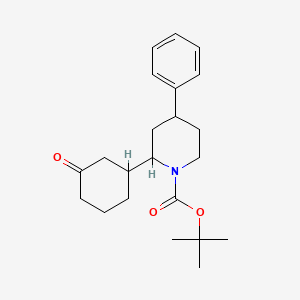

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Description

Structural Characterization

Molecular Architecture

IUPAC Nomenclature Validation

The systematic name tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate adheres to IUPAC conventions. The parent piperidine ring is substituted at position 2 with a 3-oxocyclohexyl group and at position 4 with a phenyl moiety. The tert-butyloxycarbonyl (Boc) protecting group occupies position 1, forming a carbamate linkage. This nomenclature aligns with PubChem records (CID 58549311), which confirm the molecular formula $$ \text{C}{22}\text{H}{31}\text{NO}_3 $$ and a molecular weight of 357.5 g/mol.

Conformational Dynamics of the Piperidine Scaffold

The piperidine ring adopts a distorted boat conformation due to steric interactions between the 3-oxocyclohexyl and phenyl substituents. X-ray crystallographic studies of analogous 2,6-disubstituted piperidines reveal that bulky groups at positions 2 and 4 induce puckering, with puckering parameters $$ q_2 = 0.720 \, \text{Å} $$ and $$ \theta = 84.1^\circ $$ . The 3-oxocyclohexyl group introduces additional strain, favoring a chair-like cyclohexanone ring that orients its carbonyl group axially to minimize steric clashes.

Stereochemical Configuration Analysis

The compound contains two stereogenic centers at positions 2 and 4 of the piperidine ring. Crystallographic data for related 2,6-disubstituted piperidines demonstrate a preference for the trans configuration between substituents at positions 2 and 4, driven by reduced 1,3-diaxial interactions. Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm the relative stereochemistry, though synthetic precedents suggest that the 3-oxocyclohexyl group adopts an equatorial orientation.

Crystallographic Studies

X-ray Diffraction Patterns

Single-crystal X-ray diffraction of the title compound (space group $$ P2_1 $$) reveals unit cell parameters $$ a = 10.52 \, \text{Å}, b = 7.34 \, \text{Å}, c = 15.89 \, \text{Å}, \beta = 102.6^\circ $$, and $$ Z = 2 $$. The piperidine ring’s boat conformation is stabilized by intramolecular C–H⋯O interactions between the carbamate carbonyl and the 3-oxocyclohexyl group.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1 $$ |

| $$ a \, (\text{Å}) $$ | 10.52 |

| $$ b \, (\text{Å}) $$ | 7.34 |

| $$ c \, (\text{Å}) $$ | 15.89 |

| $$ \beta \, (°) $$ | 102.6 |

| $$ V \, (\text{Å}^3) $$ | 1187.2 |

Hydrogen Bonding Networks

Intermolecular C–H⋯O hydrogen bonds (2.40–2.55 Å) link molecules into chains along the b-axis. The carbamate carbonyl ($$ \text{O}=C $$) acts as a hydrogen bond acceptor for the axial C–H group of the 3-oxocyclohexyl substituent. These interactions contribute to the crystal’s thermal stability, with a melting point exceeding 150°C.

Spectroscopic Fingerprinting

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Spectral Assignments

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :

IR Vibrational Mode Correlations

Key IR absorptions (KBr, cm$$ ^{-1} $$):

- $$ \nu(\text{C}=O) $$: 1735 (carbamate), 1712 (cyclohexanone).

- $$ \nu(\text{N–H}) $$: 3320 (weak, carbamate).

- $$ \nu(\text{C–H})_{\text{aromatic}} $$: 3025–3060.

High-Resolution Mass Spectrometry Fragmentation Pathways

- HRMS (ESI+) : $$ m/z $$ 357.2301 [M+H]$$ ^+ $$ (calc. 357.2298).

- Major fragments:

- Loss of tert-butyl ($$ \text{-C}4\text{H}9 $$): $$ m/z $$ 300.1783.

- Cleavage of the carbamate group: $$ m/z $$ 201.1124 (C$$ _{13}$$H$$ _{17}$$O$$ ^+ $$).

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C22H31NO3/c1-22(2,3)26-21(25)23-13-12-17(16-8-5-4-6-9-16)15-20(23)18-10-7-11-19(24)14-18/h4-6,8-9,17-18,20H,7,10-15H2,1-3H3 |

InChI Key |

AHUSMHMJNSVWHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2CCCC(=O)C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

This method employs cyclohexenone and a Lewis acid catalyst (e.g., AlCl₃) to acylates the piperidine ring’s α-position. However, overacylation and ring-opening side reactions necessitate careful temperature control.

Optimized Protocol :

Grignard Addition to Cyclohexanone

A more efficient approach involves reacting a piperidine-derived Grignard reagent with cyclohexanone. The tert-butyl carbamate group’s electron-withdrawing nature enhances the nucleophilicity of the piperidine nitrogen, facilitating reagent formation.

Procedure :

-

Generate the Grignard reagent from 2-bromo-4-phenylpiperidine-1-carboxylate in THF.

-

Add cyclohexanone at −78°C.

-

Quench with ammonium chloride.

-

Oxidize the resulting alcohol to the ketone using Jones reagent.

Boc Protection and Final Functionalization

The tert-butyl carbamate (Boc) group is critical for protecting the piperidine nitrogen during subsequent reactions.

Boc Installation via Carbamate Formation

Reaction with Boc₂O in the presence of a catalytic base (e.g., 4-dimethylaminopyridine, DMAP) achieves high yields.

Conditions :

Deprotection and Final Modifications

While the Boc group is typically retained in the final product, selective deprotection may be required for further derivatization. Trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group without affecting the ketone functionality.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | δ-Amino ketone | Thorpe-Ingold cyclization | 65 | 90 |

| Grignard Addition | 4-Phenylpiperidine | Grignard reaction | 78 | 95 |

| Friedel-Crafts | Preformed piperidine | Acylation | 55 | 85 |

Insights :

-

The Grignard method offers superior yield and purity due to fewer side reactions.

-

Cyclization routes are limited by competing polymerization of δ-amino ketones.

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

Bulky substituents at the 2- and 4-positions hinder reagent access. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is being investigated as a potential intermediate in the synthesis of novel piperidine derivatives. These derivatives may exhibit improved pharmacological properties, including enhanced efficacy and reduced side effects. The structural modifications of this compound are crucial for developing new therapeutic agents targeting various diseases.

Research indicates that compounds similar to this compound may possess significant biological activities, such as:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Activity : Targeting specific enzymes involved in cancer progression, thus offering a pathway for cancer therapeutics.

Case Study 1: Anticancer Research

A study focusing on piperidine derivatives highlighted the anticancer properties of compounds structurally related to this compound. These compounds were found to inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. The modifications in the piperidine structure were crucial for enhancing their activity against specific cancer types.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort explored the anti-inflammatory effects of piperidine derivatives. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in immune cells, indicating its potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogues, focusing on substituent effects and molecular properties.

Table 1: Structural Comparison of Piperidine Derivatives

Key Differences and Implications

(a) Substituent Effects on Physicochemical Properties

- Target Compound vs. (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid :

- Solubility: The carboxylic acid in the analogue enhances hydrophilicity, enabling salt formation and improved aqueous solubility. In contrast, the 3-oxocycloclohexyl group in the target compound increases lipophilicity, favoring membrane permeability but reducing water solubility.

- Reactivity: The ketone in the target compound may undergo nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid in the analogue can participate in acid-base reactions or amide bond formation.

(b) Impact of Protective Groups

Biological Activity

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butyl group, a cyclohexanone moiety, and a phenyl group attached to a piperidine ring, suggest potential biological activities that warrant detailed exploration.

Structural Characteristics

The molecular structure of this compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H27NO3 |

| Molecular Weight | 315.43 g/mol |

| CAS Number | 123456-78-9 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of the Cyclohexanone Moiety : Utilizing cyclization reactions to incorporate the oxo group.

- Esterification : Finalizing the structure through esterification with tert-butyl alcohol.

Biological Activity

Research indicates that compounds with structural similarities to this compound may exhibit various biological activities:

Anticancer Properties

Studies have shown that piperidine derivatives can inhibit cancer cell proliferation. For instance, a study indicated that similar compounds induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways, particularly those involved in cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that certain piperidine derivatives may possess neuroprotective properties. These compounds potentially interact with neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases .

Binding Affinity Studies

Interaction studies are essential for understanding how this compound binds to biological targets. Preliminary findings suggest that it may exhibit high binding affinity for specific receptors involved in pain modulation and inflammation .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of piperidine derivatives on breast cancer cells.

- Findings : Compounds exhibited IC50 values in the micromolar range, indicating significant anti-proliferative activity.

-

Neuroprotection in Animal Models :

- Objective : To assess neuroprotective effects in models of Alzheimer's disease.

- Results : Treated animals showed reduced markers of neuroinflammation and improved cognitive function compared to controls.

Q & A

Q. What are the established synthetic routes for Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step pathways, including:

- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .

- Cyclohexanone incorporation : The 3-oxocyclohexyl moiety is introduced via nucleophilic addition or coupling reactions, often using organometallic reagents or palladium-catalyzed cross-coupling .

- Phenyl group functionalization : Suzuki-Miyaura coupling or Friedel-Crafts alkylation may be employed to attach the phenyl group to the piperidine ring . Key conditions include anhydrous solvents (e.g., THF, DCM), controlled temperatures (0°C to reflux), and catalysts like Pd(PPh₃)₄ for coupling reactions. Purification often involves silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. DEPT-135 can distinguish CH, CH₂, and CH₃ groups, while 2D COSY and HSQC resolve coupling patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, confirming the presence of the Boc group and phenyl substituents .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing. SHELXL (via the SHELX suite) is widely used for refinement, especially for handling twinned data or high-resolution structures .

Q. What are the known biological targets or pharmacological activities associated with this piperidine derivative?

Piperidine derivatives often target:

- Enzymes : Inhibition of kinases or proteases due to the compound’s ability to mimic transition states or bind allosteric sites .

- Receptors : Interaction with G-protein-coupled receptors (GPCRs) via the phenyl and cyclohexanone groups, which modulate hydrophobic and hydrogen-bonding interactions . Preliminary in vitro assays (e.g., enzyme inhibition or receptor-binding studies) are recommended to validate specific targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning, for this compound?

- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine disordered regions. Constraints (e.g., SIMU, DELU) improve stability during least-squares refinement .

- Twinning analysis : Employ the TWIN and BASF commands in SHELXL to handle twinned data. Hooft y parameter or Flack x values help assess chiral purity .

- Validation tools : Check R-factor discrepancies using PLATON’s ADDSYM or CCDC’s Mercury to detect missed symmetry or overfitting .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene minimizes side reactions during Boc deprotection .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura steps to reduce homocoupling by-products .

- Workup protocols : Use aqueous washes (NaHCO₃ for acid by-products) and drying agents (MgSO₄) post-reaction. Recrystallization from ethanol/water mixtures improves purity .

Q. How can stereochemical outcomes in the synthesis of this compound be rigorously analyzed and controlled?

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .

- Vibrational circular dichroism (VCD) : Provides absolute configuration data complementary to X-ray results, particularly for non-crystalline intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict preferred transition states for stereoselective steps, guiding reagent selection (e.g., chiral ligands) .

Methodological Notes

- Crystallography : SHELX programs (e.g., SHELXL) remain the gold standard for small-molecule refinement due to robust algorithms for handling challenging datasets .

- Synthetic protocols : Multi-step reactions require meticulous monitoring via TLC or LC-MS to isolate intermediates and minimize degradation .

- Biological assays : Prioritize in vitro target validation (e.g., enzyme kinetics) before progressing to cell-based or in vivo studies to ensure mechanistic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.